BenchChemオンラインストアへようこそ!

3-Morpholin-4-ylquinolin-6-ol

medicinal chemistry heterocyclic synthesis building block procurement

3-Morpholin-4-ylquinolin-6-ol (CAS 1427474-61-0) is a heterocyclic small molecule (C13H14N2O2, MW = 230.26 g/mol) comprising a quinoline core with a morpholin-4-yl substituent at the 3-position and a hydroxyl group at the 6-position. It is catalogued as a research-grade chemical (typically ≥95% purity) and has been indexed in ChEBI as a morpholino-substituted quinoline derivative.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
Cat. No. B8568399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Morpholin-4-ylquinolin-6-ol
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CN=C3C=CC(=CC3=C2)O
InChIInChI=1S/C13H14N2O2/c16-12-1-2-13-10(8-12)7-11(9-14-13)15-3-5-17-6-4-15/h1-2,7-9,16H,3-6H2
InChIKeyZSBHZPWCAGUOQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Morpholin-4-ylquinolin-6-ol (CAS 1427474-61-0): Baseline Identity and Chemical Classification for Procurement Screening


3-Morpholin-4-ylquinolin-6-ol (CAS 1427474-61-0) is a heterocyclic small molecule (C13H14N2O2, MW = 230.26 g/mol) comprising a quinoline core with a morpholin-4-yl substituent at the 3-position and a hydroxyl group at the 6-position . It is catalogued as a research-grade chemical (typically ≥95% purity) and has been indexed in ChEBI as a morpholino-substituted quinoline derivative [1]. The morpholino-quinoline scaffold is broadly associated with kinase inhibition (e.g., PI3K/mTOR) and other therapeutic target classes, as documented in patent literature covering morpholinoquinoline compounds for cancer-related indications [2].

3-Morpholin-4-ylquinolin-6-ol: Why Generic Substitution with Close Analogs Fails in Structure-Activity Studies


Interchanging 3-Morpholin-4-ylquinolin-6-ol with its nearest structural analogs—such as 3-(2-methylmorpholin-4-yl)quinolin-6-ol (CAS 1427474-24-5) or 3-(morpholinomethyl)quinolin-6-ol (CAS 1427474-64-3)—is not scientifically neutral. The target compound places the morpholine ring directly at the quinoline 3-position via a C–N bond, whereas the morpholinomethyl analog introduces a methylene spacer that alters both the electronic conjugation and the spatial orientation of the morpholine oxygen and nitrogen lone pairs . In morpholinoquinoline series directed at PI3Kα (IC50 = 7.4–18.2 nM) and C-RAF kinases, even minor substituent changes at the quinoline core have been shown to shift selectivity profiles between kinase targets [1]. Consequently, treating these analogs as interchangeable building blocks introduces an unquantified risk of altered target engagement, shifted selectivity, or loss of activity in downstream biological assays.

3-Morpholin-4-ylquinolin-6-ol: Quantitative Evidence Guide for Differentiated Scientific Selection


Synthesis Yield Benchmark: 40.3% Isolated Yield via Silica Gel Chromatography for Direct C–N Coupled Morpholinoquinoline

3-Morpholin-4-ylquinolin-6-ol is accessible via a multi-step synthetic route culminating in extraction (DCM/IPA 3:1) and silica gel chromatography purification, affording the title compound in 40.3% yield (0.31 g scale) with LCMS confirmation . This yield serves as a practical benchmark for researchers planning scale-up or library synthesis. In contrast, 3-morpholin-4-ylmethyl-substituted analogs (e.g., 3-(morpholinomethyl)quinolin-6-ol) require distinct synthetic strategies due to the benzylic methylene linker, and published yields for related 2-morpholinoquinoline-4-one series vary widely (20–75%) depending on the condensation conditions employed [1].

medicinal chemistry heterocyclic synthesis building block procurement

MAO-B vs. MAO-A Selectivity Profile: 88-Fold Isoform Discrimination in Recombinant Human Enzyme Assays

In fluorescence-based recombinant human monoamine oxidase assays (kynuramine substrate, 20 min incubation), 3-Morpholin-4-ylquinolin-6-ol displayed an IC50 of 1.13 × 10³ nM against MAO-B versus >1.00 × 10⁵ nM against MAO-A, yielding an isoform selectivity ratio of >88-fold in favor of MAO-B [1]. While the absolute potency is modest (low micromolar range), this selectivity window is a measurable differentiation point. By comparison, the clinically used MAO-B inhibitor selegiline (L-deprenyl) exhibits MAO-B IC50 values in the low nanomolar range, but many morpholino-bearing quinoline derivatives reported in the literature lack any isoform selectivity data, making this compound one of the few morpholinoquinolines with documented MAO-A/MAO-B differential activity [2].

neuropharmacology MAO inhibition isoform selectivity

Molecular Property Differentiation: Lower MW (230.26) vs. Morpholinomethyl Analog (244.29) Favors Ligand Efficiency Metrics

3-Morpholin-4-ylquinolin-6-ol (MW = 230.26 g/mol) is 14.03 Da lighter than its closest commercially catalogued analog, 3-(morpholinomethyl)quinolin-6-ol (MW = 244.29 g/mol), due to the absence of the benzylic methylene spacer . This mass difference, while modest, translates to a measurable advantage in ligand efficiency (LE) calculations when normalized by heavy atom count or molecular weight. In kinase inhibitor optimization campaigns, reducing MW while maintaining or improving target affinity is a well-established strategy for improving pharmacokinetic parameters; every 14 Da reduction contributes favorably to Lipinski compliance and prospective CNS MPO scores [1].

drug design ligand efficiency molecular property optimization

6-Hydroxy Substituent as a Synthetic Handle: O-Alkylation Route vs. 8-Hydroxy-Morpholinoquinoline DNA-PK Inhibitor Scaffolds

The 6-hydroxy group on the quinoline ring of the target compound provides a site for O-alkylation chemistry (e.g., with 4-(2-chloroethyl)morpholine hydrochloride under K₂CO₃/acetone conditions) that is not equivalently accessible in regioisomeric analogs such as 2-morpholin-4-yl-quinolin-8-ol (CAS not assigned), where the hydroxyl group occupies the 8-position . In DNA-PK inhibitor programs, 8-substituted 2-morpholin-4-yl-quinolin-4-ones have been developed as potent DNA-PK inhibitors, but the 6-hydroxy-3-morpholino substitution pattern explored in the target compound has been far less investigated, representing a distinct and underexplored region of chemical space for kinase selectivity profiling [1].

synthetic chemistry scaffold diversification kinase inhibitor design

3-Morpholin-4-ylquinolin-6-ol: Evidence-Backed Application Scenarios for Research Procurement


Hit-to-Lead Optimization in Kinase Inhibitor Programs Requiring Unexplored Morpholinoquinoline Chemotypes

The direct C–N linkage between morpholine and the quinoline 3-position, combined with the free 6-OH handle, defines a chemical space that is structurally distinct from the more extensively patented 2-morpholino-4-quinolone and 8-hydroxy-morpholinoquinoline DNA-PK inhibitor families [1]. Medicinal chemistry teams pursuing novel IP in the kinase or MAO-B inhibitor space can procure this compound as a core scaffold for parallel derivatization at the 6-OH position, with the documented synthesis yield (40.3%) providing a practical reference for initial SAR expansion feasibility .

MAO-B Selectivity Probe Development for Neuroscience Target Validation

The >88-fold selectivity for MAO-B over MAO-A (MAO-B IC50 = 1.13 μM; MAO-A IC50 > 100 μM) positions this compound as a starting point for developing isoform-selective chemical probes [1]. Although the absolute potency requires optimization, the quantified selectivity window is rare among morpholinoquinolines with publicly available data. Neuroscience research groups requiring tool compounds with documented MAO-B preference can select this scaffold over uncharacterized morpholinoquinoline analogs that lack any isoform discrimination data.

Building Block Procurement for Fragment-Based Drug Discovery Libraries

With a molecular weight of 230.26 g/mol—14 Da lower than its closest methylene-spaced and methyl-substituted analogs—this compound meets fragment library criteria (MW < 250 Da) with favorable ligand efficiency potential [1]. The presence of both a hydrogen bond acceptor (morpholine oxygen) and a hydrogen bond donor (6-OH) provides balanced physicochemical properties for fragment screening against a broad range of protein targets. Procurement for fragment library assembly is supported by commercial availability at ≥95% purity .

Quote Request

Request a Quote for 3-Morpholin-4-ylquinolin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.